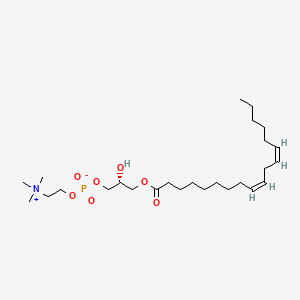

Lysophosphatidylcholin 18:2

Übersicht

Beschreibung

Lysophosphatidylcholin 18:2, auch bekannt als 1-Linoleoyl-2-Hydroxy-sn-glycero-3-Phosphocholin, ist ein Lysophospholipid. Es ist ein Derivat von Phosphatidylcholin, bei dem eine der Fettsäureketten entfernt wurde, wodurch eine einzelne Linoleoylgruppe zurückbleibt. Diese Verbindung ist in verschiedenen biologischen Prozessen von Bedeutung und wurde als potenzieller Biomarker für Erkrankungen wie Insulinresistenz und polyzystisches Ovarialsyndrom identifiziert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch enzymatische Hydrolyse von Phosphatidylcholin synthetisiert werden. Das Enzym Phospholipase A2 spaltet die Fettsäure spezifisch an der sn-2-Position, was zur Bildung von Lysophosphatidylcholin führt. Die Reaktion findet typischerweise unter milden Bedingungen statt, z. B. bei physiologischem pH-Wert und Temperatur, um die Enzymaktivität und Spezifität zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion und Reinigung aus natürlichen Quellen wie Eigelb oder Sojalecithin. Das Verfahren umfasst die Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung der Verbindung. Fortschrittliche Methoden können auch biotechnologische Ansätze einsetzen, die genetisch veränderte Mikroorganismen verwenden, um das Enzym Phospholipase A2 für die großtechnische Hydrolyse von Phosphatidylcholin zu produzieren.

Wissenschaftliche Forschungsanwendungen

Lysophosphatidylcholin 18:2 hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Lipidoxidation und Membrandynamik verwendet.

Biologie: Untersucht wird seine Rolle in der Zellsignalisierung, Membranstruktur und Lipidstoffwechsels.

Medizin: Erforscht als Biomarker für Stoffwechselstörungen, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen

Industrie: Wird bei der Formulierung von Liposomen und anderen lipidbasierten Trägersystemen für Pharmazeutika und Kosmetika verwendet.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Zellsignalisierung: Wirkt als Signalmolekül und moduliert die Aktivität von Rezeptoren und Enzymen, die an Entzündungen und Stoffwechsel beteiligt sind.

Membrandynamik: Beeinflusst die Membranfluidität und -krümmung und beeinflusst so Prozesse wie die Vesikelbildung und -fusion.

Stoffwechselwege: Beteiligt am Lipidstoffwechsel, beeinflusst die Synthese und den Abbau anderer Lipide.

Wirkmechanismus

Target of Action

Lysophosphatidylcholine 18:2 (LPC 18:2), also known as 1-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine, primarily targets G protein-coupled signaling receptors, Toll-like receptors, and ion channels . These targets play a significant role in mediating the pleiotropic effects of LPC 18:2 .

Mode of Action

LPC 18:2 interacts with its targets to activate several second messengers . For instance, it induces monocyte chemoattractant protein-1 and inflammatory cytokine expression through Notch1 and/or ERK1/2 signaling . This interaction results in endothelial cell damage .

Biochemical Pathways

LPC 18:2 originates from the cleavage of phosphatidylcholine by phospholipase A2 (PLA2) and is catabolized to other substances by different enzymatic pathways . In the presence of Acyl-CoA, lysophosphatidylcholine acyltransferase (LPCAT) converts LPC to phosphatidylcholine (PC), which rapidly gets recycled by the Lands cycle . Hydrolysis of LPC by autotaxin, an enzyme with lysophospholipase D activity, generates lysophosphatidic acid, which is highly associated with cancers .

Pharmacokinetics

A study investigating the single-dose pharmacokinetics of 480 mg soy-derived lpc in 12 healthy men found that both lpc and glycerophosphocholine (gpc) supplementation increased plasma choline, serum phospholipid, and serum triglyceride concentrations .

Result of Action

The action of LPC 18:2 results in various molecular and cellular effects. It has been associated with inflammation, atherosclerosis development , and the induction of chronic pain . Low plasma LPC 18:2 has been shown to predict impaired glucose tolerance, insulin resistance, type 2 diabetes, coronary artery disease, memory impairment , and a greater decline in gait speed in older adults .

Action Environment

The action, efficacy, and stability of LPC 18:2 can be influenced by various environmental factors. For instance, the injury of nervous tissues promotes oxidative stress and lipid peroxidation, as well as excessive accumulation of LPC, enhancing the membrane hyperexcitability to induce chronic pain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lysophosphatidylcholine 18:2 can be synthesized through enzymatic hydrolysis of phosphatidylcholine. The enzyme phospholipase A2 specifically cleaves the fatty acid at the sn-2 position, resulting in the formation of lysophosphatidylcholine. The reaction typically occurs under mild conditions, such as at physiological pH and temperature, to maintain enzyme activity and specificity.

Industrial Production Methods

Industrial production of lysophosphatidylcholine 18:2 often involves the extraction and purification from natural sources, such as egg yolk or soy lecithin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced methods may also employ biotechnological approaches, utilizing genetically engineered microorganisms to produce the enzyme phospholipase A2 for large-scale hydrolysis of phosphatidylcholine.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lysophosphatidylcholin 18:2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Linoleoylgruppe kann oxidiert werden, was zur Bildung von Hydroperoxiden und anderen oxidativen Produkten führt.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Linoleoylgruppe in Einfachbindungen umwandeln und so gesättigtes Lysophosphatidylcholin bilden.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. Veresterung oder Phosphorylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff, die häufig durch Enzyme wie Lipoxygenasen katalysiert werden.

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Es werden Reagenzien wie Acylchloride oder Phosphorsäurederivate unter milden sauren oder basischen Bedingungen verwendet.

Hauptprodukte

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Reduktion: Gesättigtes Lysophosphatidylcholin.

Substitution: Veresterte oder phosphorylierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Lysophosphatidylcholin 18:2 ist im Vergleich zu anderen Lysophospholipiden aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig. Ähnliche Verbindungen umfassen:

Lysophosphatidylcholin 160: Enthält eine Palmitoylgruppe anstelle einer Linoleoylgruppe.

Lysophosphatidylcholin 181: Enthält eine Oleoylgruppe mit einer Doppelbindung.

Lysophosphatidylcholin 180: Enthält eine Stearoylgruppe ohne Doppelbindungen.

Jede dieser Verbindungen hat unterschiedliche biologische Eigenschaften und Funktionen, was die Bedeutung der Fettsäurezusammensetzung für die Funktion von Lysophospholipiden hervorhebt.

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h9-10,12-13,25,28H,5-8,11,14-24H2,1-4H3/b10-9-,13-12-/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJFYYJXNPEZDW-FTJOPAKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334833 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22252-07-9 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58529WFZ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429310.png)

![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)

![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)

![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2429321.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)